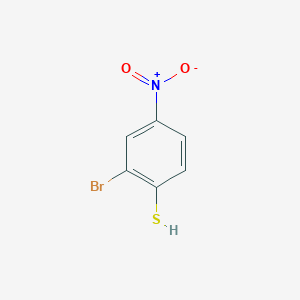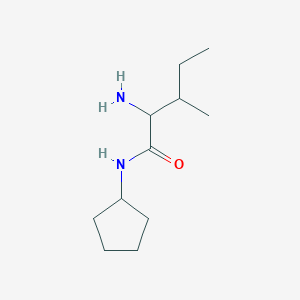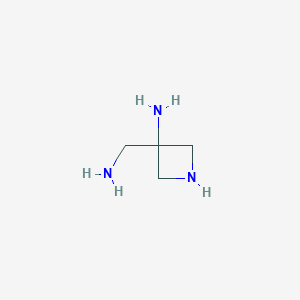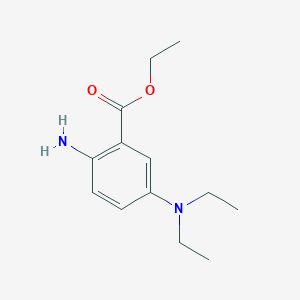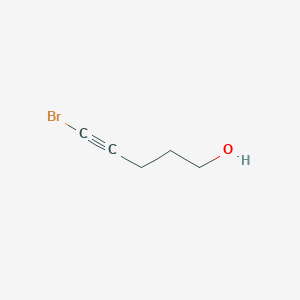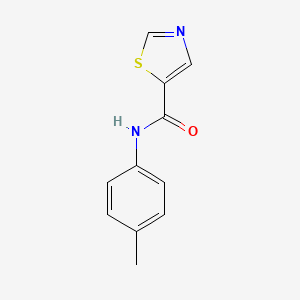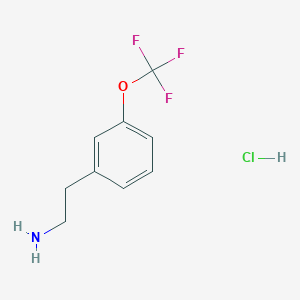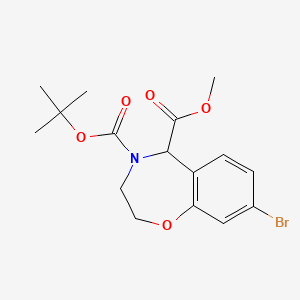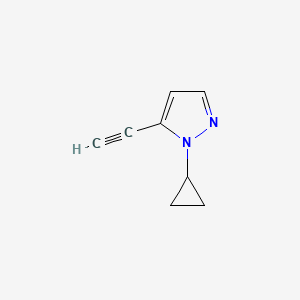
1-cyclopropyl-5-ethynyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-5-ethynyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms This compound is notable for its unique structural features, which include a cyclopropyl group and an ethynyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-cyclopropyl-5-ethynyl-1H-pyrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of cyclopropyl hydrazine and ethynyl ketones, which undergo cyclocondensation to form the desired pyrazole ring. The reaction conditions often involve the use of catalysts such as copper or palladium to facilitate the cyclization process .
Industrial production methods for this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process generally includes the preparation of intermediates, followed by cyclization and purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
1-Cyclopropyl-5-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
1-Cyclopropyl-5-ethynyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-cyclopropyl-5-ethynyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
1-Cyclopropyl-5-ethynyl-1H-pyrazole can be compared with other similar compounds, such as:
1-Cyclopropyl-5-methyl-1H-pyrazole: This compound has a methyl group instead of an ethynyl group, which affects its chemical reactivity and biological activity.
1-Cyclopropyl-5-phenyl-1H-pyrazole: The presence of a phenyl group introduces additional aromaticity and potential for π-π interactions, influencing its properties and applications.
1-Cyclopropyl-5-hydroxy-1H-pyrazole: The hydroxy group provides opportunities for hydrogen bonding and increased solubility in aqueous environments.
The uniqueness of this compound lies in its combination of a cyclopropyl and an ethynyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H8N2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1-cyclopropyl-5-ethynylpyrazole |
InChI |
InChI=1S/C8H8N2/c1-2-7-5-6-9-10(7)8-3-4-8/h1,5-6,8H,3-4H2 |
InChI Key |
XGJFXCWDMZASMW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=NN1C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


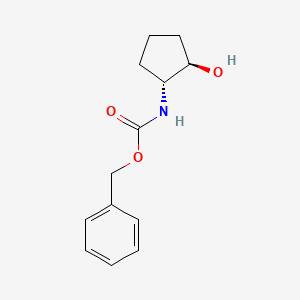
![[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]carbamic acid benzyl ester](/img/structure/B13508321.png)
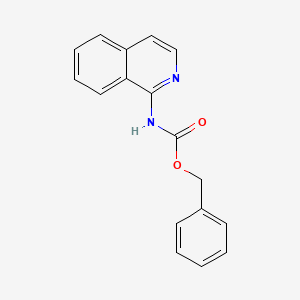
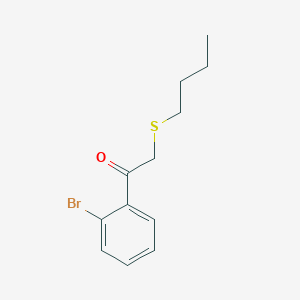
![6-[4-(4-{4-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}piperazin-1-yl)-4-oxobutanamido]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]hexanamide](/img/structure/B13508343.png)

